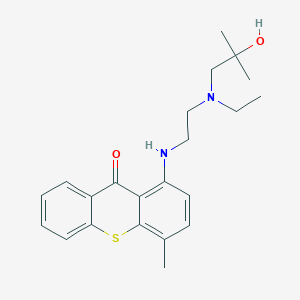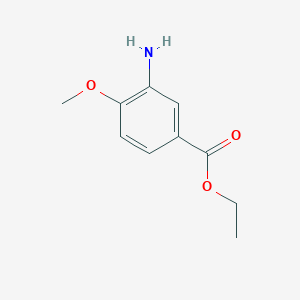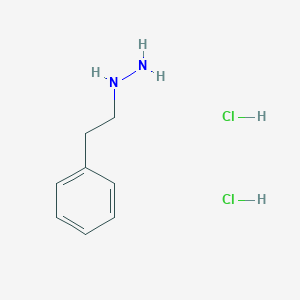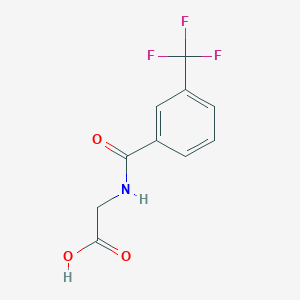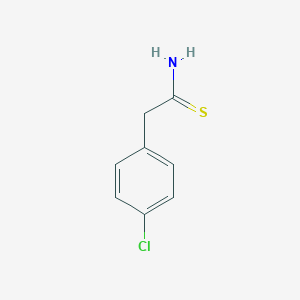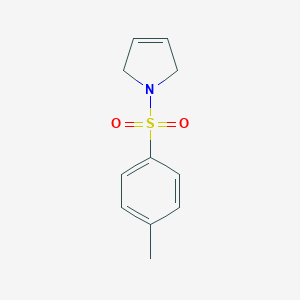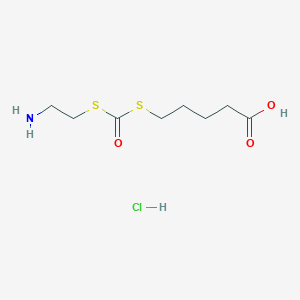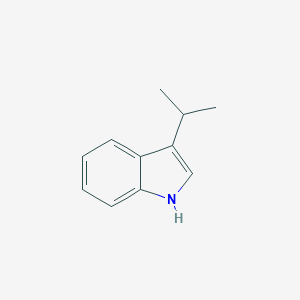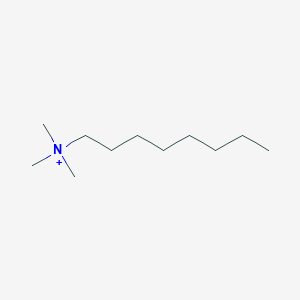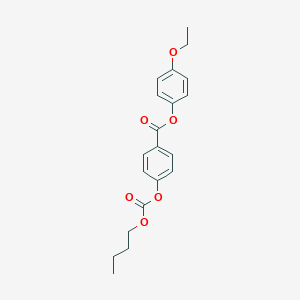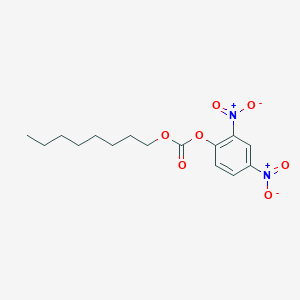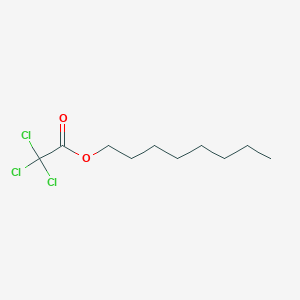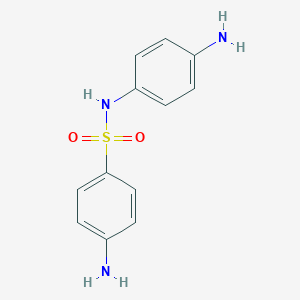
4-Amino-n-(4-aminophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-n-(4-aminophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H13N3O2S. It is a derivative of sulfonamide, characterized by the presence of two amino groups attached to a benzene ring, which is further connected to a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-n-(4-aminophenyl)benzenesulfonamide typically involves the reaction of aniline with sulfonyl chloride under controlled conditions. The reaction proceeds as follows:
Step 1: Aniline is reacted with chlorosulfonic acid to form sulfonyl chloride.
Step 2: The sulfonyl chloride is then reacted with another molecule of aniline to form the desired sulfonamide compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Chlorosulfonation: Aniline is treated with chlorosulfonic acid to produce sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with aniline under controlled temperature and pressure to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-n-(4-aminophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under mild conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-n-(4-aminophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-n-(4-aminophenyl)benzenesulfonamide involves the inhibition of bacterial enzyme activity. The compound interferes with the synthesis of nucleic acids required by pathogenic microorganisms, leading to the inhibition of bacterial growth and reproduction. It targets enzymes involved in folic acid synthesis, which is crucial for bacterial DNA replication.
Comparison with Similar Compounds
- 4-Amino-n-(4-methylphenyl)benzenesulfonamide
- 4-Amino-n-(4-fluorophenyl)benzenesulfonamide
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Comparison: 4-Amino-n-(4-aminophenyl)benzenesulfonamide is unique due to its dual amino groups, which enhance its reactivity and potential applications. Compared to its analogs, it exhibits distinct chemical properties and biological activities, making it a valuable compound in various research fields.
Properties
CAS No. |
16803-97-7 |
|---|---|
Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-(4-aminoanilino)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c13-9-1-3-10(4-2-9)15-11-5-7-12(8-6-11)18(14,16)17/h1-8,15H,13H2,(H2,14,16,17) |
InChI Key |
FHEZVYIUVRBGCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


